molecular formula C9H16N2O B11913389 n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 25517-77-5

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

Cat. No.: B11913389
CAS No.: 25517-77-5
M. Wt: 168.24 g/mol
InChI Key: ACZYVKUNEVSHFH-UHFFFAOYSA-N
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Description

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine: is a spiro compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within a spirocyclic framework. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine typically involves a multistep process. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride and solvents like dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic amines.

Scientific Research Applications

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

25517-77-5

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-methyl-1-oxa-3-azaspiro[4.5]decan-2-imine

InChI

InChI=1S/C9H16N2O/c1-10-8-11-7-9(12-8)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)

InChI Key

ACZYVKUNEVSHFH-UHFFFAOYSA-N

Canonical SMILES

CN=C1NCC2(O1)CCCCC2

Origin of Product

United States

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